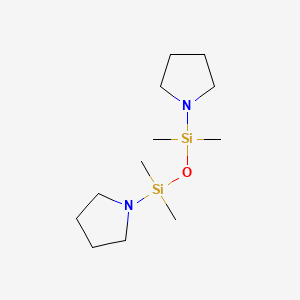
1,1'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine is an organosilicon compound known for its unique structure and properties It is composed of a disiloxane backbone with two pyrrolidine groups attached to the silicon atoms
准备方法
Synthetic Routes and Reaction Conditions
1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine can be synthesized through hydrosilylation reactions. This involves the reaction of allyl derivatives with hydrosilanes in the presence of a catalyst such as Karstedt’s catalyst . The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the careful hydrolysis of chlorodimethylsilane, followed by subsequent functionalization steps to introduce the pyrrolidine groups . The process is optimized to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in platinum-catalyzed reduction of carboxamides to amines.
Hydrosilylation: It participates in hydrosilylation reactions with carbonyl compounds, leading to the formation of alcohols.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Catalysts: Platinum, gold, and indium-based catalysts are commonly used.
Solvents: Non-aqueous solvents are preferred to prevent hydrolysis.
Temperature: Reactions are typically conducted at controlled temperatures to ensure selectivity and yield.
Major Products
Amines: From the reduction of carboxamides.
科学研究应用
1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in hydrosilylation reactions.
Medicine: Investigated for its role in drug synthesis and delivery systems.
Industry: Utilized in the production of silicone polymers and resins.
作用机制
The mechanism of action of 1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine involves its ability to donate hydride ions in reduction reactions. The silicon-hydrogen bonds are activated by catalysts, facilitating the transfer of hydride to the substrate. This compound exhibits high reactivity towards strong bases and acids, making it a versatile reagent in organic synthesis .
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler analog without the pyrrolidine groups.
1,3-Divinyltetramethyldisiloxane: Contains vinyl groups instead of pyrrolidine.
Hexamethyldisiloxane: Another related compound with different functional groups.
Uniqueness
1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine is unique due to the presence of pyrrolidine groups, which enhance its reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its utility in both academic and industrial settings make it a valuable compound for research and development.
属性
CAS 编号 |
66045-00-9 |
|---|---|
分子式 |
C12H28N2OSi2 |
分子量 |
272.53 g/mol |
IUPAC 名称 |
[dimethyl(pyrrolidin-1-yl)silyl]oxy-dimethyl-pyrrolidin-1-ylsilane |
InChI |
InChI=1S/C12H28N2OSi2/c1-16(2,13-9-5-6-10-13)15-17(3,4)14-11-7-8-12-14/h5-12H2,1-4H3 |
InChI 键 |
KZFYZJUXWJEJHY-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(N1CCCC1)O[Si](C)(C)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















